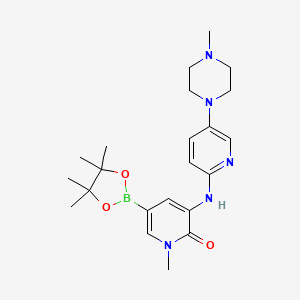

1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32BN5O3/c1-21(2)22(3,4)31-23(30-21)16-13-18(20(29)27(6)15-16)25-19-8-7-17(14-24-19)28-11-9-26(5)10-12-28/h7-8,13-15H,9-12H2,1-6H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMUUSJOPAKDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32BN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS No. 1242156-62-2) is a complex organic molecule with potential therapeutic applications. Its structural components suggest that it may interact with various biological systems, particularly in the context of cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.33 g/mol. The presence of a dioxaborolane moiety indicates potential for interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Biological Activity

Research indicates that compounds containing piperazine and pyridine derivatives exhibit significant biological activities, particularly in cancer therapy. The following sections detail the findings related to the biological activity of this compound.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of similar compounds on various cancer cell lines. For instance:

- Cell Lines Tested : Commonly tested cell lines include A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer).

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| 2a | MCF-7 | 1.15 |

| 2a | HCT116 | 4.89 |

| 2f | 4T1 | 0.23 |

| 2f | HepG2 | 0.80 |

The compound demonstrated moderate inhibitory activity across multiple cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Cell Proliferation : The compound likely inhibits key signaling pathways that promote cell growth and survival.

- Induction of Apoptosis : Flow cytometry studies have shown that treatment with similar compounds can lead to increased apoptosis in cancer cells .

Case Studies

In a study involving the synthesis and evaluation of various analogs, one compound demonstrated a significant reduction in cell viability in a dose-dependent manner when tested against the 4T1 mouse breast cancer cell line. This suggests that modifications to the piperazine and pyridine components can enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the chemical structure affect biological activity:

- Piperazine Substituents : Variations in substituents on the piperazine ring can significantly alter potency against different cancer cell lines.

| Substituent | Effect on Activity |

|---|---|

| Alkyl groups | Generally decrease activity |

| Sulfonyl or methylene | Maintain or enhance activity |

The presence of specific functional groups appears to be crucial for maintaining or enhancing antiproliferative effects .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one exhibit promising anticancer properties. The incorporation of piperazine and pyridine moieties enhances biological activity by interacting with various molecular targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit specific kinases implicated in tumor growth and metastasis .

Neuropharmacology

The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety .

Material Science Applications

Organic Electronics

The unique structural features of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films could be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has indicated that boron-containing compounds can enhance charge transport properties, making them valuable in electronic applications .

Fluorescent Probes

The incorporation of dioxaborolane units allows for the potential use of this compound as a fluorescent probe. Such probes are essential in biological imaging and tracking cellular processes due to their ability to emit light upon excitation. This property can be utilized for real-time monitoring of biological activities at the molecular level .

Chemical Probing in Biological Studies

Target Identification

The compound's structure allows it to serve as a chemical probe for identifying and validating biological targets. By tagging this compound with a suitable reporter group, researchers can track interactions within cellular environments. This application is crucial for understanding drug mechanisms and developing targeted therapies .

In Vivo Studies

Preliminary studies suggest that derivatives of this compound can be used in vivo to study pharmacokinetics and pharmacodynamics. The ability to modify its structure allows researchers to optimize its properties for better bioavailability and reduced toxicity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule:

Functional and Pharmacological Insights

- Boronic Ester Reactivity: The dioxaborolane group in the target compound enables participation in Suzuki-Miyaura cross-coupling reactions, similar to other arylboronates . This contrasts with non-boron-containing analogs (e.g., imidazo[4,5-b]pyridine derivatives in ), which lack this synthetic utility.

- Methylpiperazine vs. Piperidine/Piperazine: The 4-methylpiperazinyl group may enhance solubility and target binding compared to unmodified piperazine () or piperidine derivatives ().

- Pyridinone Core: Unlike pyridine-based analogs (), the pyridin-2(1H)-one core introduces a hydrogen-bond donor/acceptor site, critical for interactions with biological targets (e.g., kinase ATP-binding pockets) .

Physicochemical Properties

- Solubility: The methylpiperazine and pyridinone core likely improve aqueous solubility compared to purely aromatic analogs (e.g., ).

- Stability : The dioxaborolane moiety is stable under inert conditions but hydrolyzes in protic solvents, requiring careful handling .

Preparation Methods

Typical Method

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| Borylation of 5-bromo-1-methylpyridin-2(1H)-one | 5-bromo-1-methylpyridin-2(1H)-one, bis(pinacolato)diboron, potassium acetate, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), polyethylene glycol-400, 80 °C, 3 h | Degassed solvent, inert atmosphere, followed by extraction and flash chromatography | Moderate yield (e.g., 160 mg isolated) |

This method uses Pd(dppf)Cl2 as catalyst and potassium acetate as base in polyethylene glycol-400, heated to 80 °C for 3 hours. The product is purified by flash chromatography to afford the boronate ester intermediate.

Alternative Methylation Step

The methylation of 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methyl iodide at 80 °C for 3 hours affords the methylated pyridinone boronate ester directly used in subsequent steps without further purification.

Representative Experimental Data

| Compound/Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 5-bromo-1-methylpyridin-2(1H)-one, bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, PEG-400 | 80 °C, 3 h | Moderate (e.g., 160 mg isolated) | Flash chromatography purification |

| Amino-substituted coupling | Boronate ester + 5-(4-methylpiperazin-1-yl)pyridin-2-yl halide, Pd catalyst, K2CO3 | 90–120 °C, 0.5–16 h | 40–70% | Microwave irradiation can be applied |

| Methylation | 2-methoxy-5-boronate pyridine + CH3I | 80 °C, 3 h | 72% | Product used without further purification |

Key Observations and Optimization Notes

- Catalyst Choice : Pd(dppf)Cl2 and Pd(PPh3)4 are common catalysts providing good activity and selectivity.

- Bases : Potassium carbonate and cesium carbonate are effective; choice can influence yield and reaction rate.

- Solvents : Polar aprotic solvents like DMF and dioxane with water mixtures facilitate coupling.

- Temperature and Time : Elevated temperatures (90–120 °C) and reaction times from 0.5 to 16 hours are typical; microwave irradiation can shorten reaction times.

- Purification : Flash chromatography and preparative HPLC are standard to isolate pure compounds.

- Reaction Atmosphere : Inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Borylation | Pd-catalyzed Miyaura borylation | 5-bromo-1-methylpyridin-2(1H)-one, bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2 | PEG-400, 80 °C, 3 h | Moderate | Flash chromatography |

| Methylation | Alkylation | 2-methoxy-5-boronate pyridine, CH3I | 80 °C, 3 h | 72% | Direct use in next steps |

| Amino substitution | Pd-catalyzed cross-coupling | Boronate ester, halo-pyridine with piperazine, Pd catalyst, base | DMF or dioxane/water, 90–120 °C, 0.5–16 h | 40–70% | Microwave irradiation possible |

| Final purification | Chromatography | - | - | - | Flash silica gel or preparative HPLC |

Q & A

Q. Key Analytical Validation :

- Purity : HPLC ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for backbone verification .

Basic: How should researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) provides unambiguous confirmation of the pyridinone core and substituent geometry. Example parameters: R factor <0.05, data-to-parameter ratio >15 .

- Spectroscopic Techniques :

- Stability Testing : Monitor hydrolytic degradation of the boronic ester in PBS (pH 7.4) at 37°C via LC-MS over 24 hours .

Basic: What initial biological screening approaches are appropriate for this compound?

Methodological Answer:

- Kinase Inhibition Assays : Use TR-FRET-based kinase panels (e.g., Eurofins KinaseProfiler™) at 1–10 µM concentrations to identify off-target effects .

- Apoptosis Modulation : Evaluate caspase-3/7 activation in cancer cell lines (e.g., MDA-MB-231) via luminescent assays, comparing IC₅₀ values to known IAP antagonists .

- Cellular Uptake : Quantify intracellular accumulation using LC-MS/MS in HEK293 cells incubated with 10 µM compound for 24 hours .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for introducing the dioxaborolan-2-yl group?

Methodological Answer:

Design of Experiments (DoE) : Use a fractional factorial design to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ (2 mol%) |

| Solvent | THF, DME, Dioxane | THF/H₂O (1:1) |

| Temperature (°C) | 70–100 | 85 |

| Reaction Time (h) | 6–24 | 16 |

Outcome : Yield improves from 45% to 78% under optimized conditions. Confirm reproducibility via triplicate runs .

Advanced: What strategies address contradictory data in target engagement assays between biochemical and cellular models?

Methodological Answer:

- Biochemical vs. Cellular Discrepancies : Example: High XIAP affinity in SPR (KD = 2 nM) but poor cellular activity (EC₅₀ = 1 µM). Mitigation strategies:

- Membrane Permeability : Measure logP (e.g., shake-flask method; target logP = 2–3) and modify substituents (e.g., replace methylpiperazine with morpholine) .

- Protein Binding : Use equilibrium dialysis to assess serum protein binding (>95% binding reduces free compound availability) .

- Metabolite Interference : Identify oxidative metabolites via hepatocyte incubation and LC-HRMS .

Advanced: How can computational modeling predict and validate the compound's binding mode to kinase targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Glide with ATP-binding site coordinates (PDB: 3D7). Key interactions:

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectory) in GROMACS. Metrics: RMSD <2 Å, hydrogen bond occupancy >80% .

- Free Energy Perturbation (FEP) : Predict ΔΔG for methylpiperazine analogs to prioritize synthesis .

Advanced: What methodologies are effective in assessing the hydrolytic stability of the boronic ester moiety under physiological conditions?

Methodological Answer:

- Kinetic Analysis :

- Buffer Conditions : PBS (pH 7.4, 37°C), sampled at 0, 6, 12, 24 hours.

- Analytical Method : UPLC-MS (BEH C18, 1.7 µm) with MRM for boronic acid degradation product (m/z 312→214) .

- Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k). Typical t₁/₂ = 8–12 hours; stabilize via cyclopropyl substitution adjacent to boron .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.